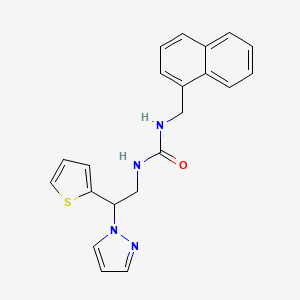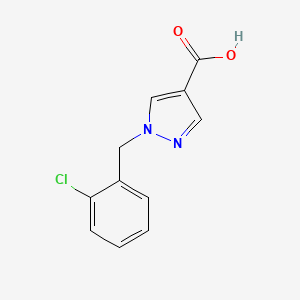![molecular formula C10H13N5O B2866017 2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole CAS No. 2415538-83-7](/img/structure/B2866017.png)
2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic compound that contains an oxazole ring substituted with a triazole and azetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) ions.
Synthesis of the azetidine moiety: This involves the formation of the four-membered azetidine ring, which can be synthesized from appropriate starting materials such as β-amino alcohols.
Coupling of the triazole and azetidine moieties: This step involves the formation of a bond between the triazole and azetidine rings, often through a nucleophilic substitution reaction.
Formation of the oxazole ring: The final step involves the cyclization to form the oxazole ring, which can be achieved through various methods such as the reaction of an α-haloketone with an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions may yield various alkylated, acylated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find applications in the development of new materials, catalysts, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole and azetidine moieties may contribute to binding affinity and specificity, while the oxazole ring may play a role in the overall stability and reactivity of the compound. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-triazole: This compound contains a similar triazole and azetidine moiety but differs in the heterocyclic ring structure.
5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-oxazole: This compound has a similar structure but with a different position of the nitrogen atom in the oxazole ring.
Uniqueness
The uniqueness of 2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both triazole and azetidine moieties, along with the oxazole ring, provides a unique scaffold for the development of new therapeutic agents and research tools.
Propiedades
IUPAC Name |
5-methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-8-9(4-13-16-8)5-14-6-10(7-14)15-11-2-3-12-15/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFOIYXAXOIYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)
![2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile](/img/structure/B2865938.png)


![N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2865942.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)
![4-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2865947.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole](/img/structure/B2865952.png)

